N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea and methyl iodide under basic conditions to form 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Amidation: Finally, the resulting intermediate is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-methyl-1,3-thiazole: A precursor in the synthesis of the target compound.
3,5-dimethoxybenzamide: Another precursor that contributes to the final structure.
Thiazole derivatives: A broad class of compounds with similar core structures but different substituents.
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide is unique due to its specific combination of a thiazole ring with a chlorophenyl group and a dimethoxybenzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-13-19(28-21(24-13)14-4-6-16(22)7-5-14)8-9-23-20(25)15-10-17(26-2)12-18(11-15)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDDDQXXVPXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.